2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield the desired thieno[2,3-d]pyrimidine derivatives . Industrial production methods may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines to obtain the target compound with high yields .
Chemical Reactions Analysis
2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones .
Scientific Research Applications
In medicinal chemistry, thieno[2,3-d]pyrimidine derivatives have shown promising anticancer activities by targeting specific enzymes and receptors involved in cancer cell proliferation . Additionally, these compounds have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties . In the field of biology, they are used as molecular probes to study enzyme mechanisms and protein interactions . Industrially, thieno[2,3-d]pyrimidine derivatives are explored for their potential use in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes like VEGFR-2, leading to the disruption of angiogenesis and tumor growth . The compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 . These interactions ultimately result in the inhibition of cancer cell proliferation and survival.
Comparison with Similar Compounds
2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidines and other thieno[2,3-d]pyrimidine derivatives . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their chemical and biological properties. For example, pyrido[4,3-d]pyrimidines have been studied for their potential as antitumor agents, but their activity and selectivity may differ from those of thieno[2,3-d]pyrimidine derivatives . The unique combination of substituents in this compound imparts distinct properties that make it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8(15)12-16-13(18)11-10(7-19-14(11)17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWPHZYGGJSIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192447 | |
Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-57-4 | |
Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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